An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The strategic placement of the bromo and methoxy functionalities on the phenyl ring imparts unique reactivity and steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-methoxyphenylboronic acid, offering insights into its structure, stability, and handling. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization in the laboratory.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Bromo-2-methoxyphenylboronic acid is fundamental to its reactivity. The boronic acid group is the reactive center for transmetalation in the Suzuki-Miyaura catalytic cycle, while the bromo and methoxy substituents influence the electronic density of the aromatic ring and its steric hindrance.
Caption: Molecular structure of 4-Bromo-2-methoxyphenylboronic acid.
A summary of the key physical and chemical properties of 4-Bromo-2-methoxyphenylboronic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BBrO₃ | N/A |
| Molecular Weight | 230.85 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Melting Point | 78-83 °C | N/A |
| Boiling Point | Not available (decomposes) | N/A |
| Density | Not available | N/A |
| pKa | ~8.5 (Predicted for arylboronic acids) | [2] |
Solubility Profile
The solubility of 4-Bromo-2-methoxyphenylboronic acid is a critical parameter for its use in solution-phase reactions. Generally, arylboronic acids exhibit limited solubility in water but are soluble in many organic solvents. The methoxy group in 4-Bromo-2-methoxyphenylboronic acid is expected to enhance its solubility in polar organic solvents compared to unsubstituted phenylboronic acid.
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility can be increased in basic aqueous solutions due to the formation of the boronate salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for NMR analysis and for stock solutions. |
| Methanol (MeOH) | Soluble | Commonly used as a co-solvent in reactions. |
| Ethanol (EtOH) | Soluble | Similar to methanol, often used in Suzuki-Miyaura coupling reactions. |
| Tetrahydrofuran (THF) | Soluble | A common solvent for cross-coupling reactions. |
| Dichloromethane (DCM) | Sparingly soluble | Less polar than other common solvents. |
| Chloroform (CHCl₃) | Sparingly soluble | Similar to DCM. |
Spectral Data
Spectroscopic analysis is essential for the identification and purity assessment of 4-Bromo-2-methoxyphenylboronic acid. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~5.0 (broad) | s | 2H | -B(OH)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The boronic acid protons often appear as a broad singlet and may exchange with residual water in the solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~135 | C-H |
| ~132 | C-H |
| ~125 (broad) | C-B |
| ~118 | C-Br |
| ~112 | C-H |
| ~56 | -OCH₃ |
Note: The carbon atom attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1030 | Strong | Symmetric C-O-C stretch |
| ~700 | Strong | C-Br stretch |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 4-Bromo-2-methoxyphenylboronic acid.
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Thermal Stability: Arylboronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines. This process is reversible in the presence of water. It is advisable to avoid excessive heating of the solid material.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
Experimental Protocols
Determination of Melting Point
The melting point is a key indicator of purity.
Apparatus:
-
Melting point apparatus
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional)
Procedure:
-
Ensure the 4-Bromo-2-methoxyphenylboronic acid sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (78-83 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Qualitative Solubility Testing
This protocol provides a general method for assessing solubility.
Materials:
-
4-Bromo-2-methoxyphenylboronic acid
-
Test tubes
-
Vortex mixer or stirring rod
-
Solvents of interest (e.g., water, DMSO, methanol, THF, DCM)
Procedure:
-
Add approximately 10-20 mg of 4-Bromo-2-methoxyphenylboronic acid to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observe the mixture to determine if the solid has dissolved completely.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
Application in Suzuki-Miyaura Cross-Coupling
4-Bromo-2-methoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions. The following is a representative protocol.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2-methoxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), 4-Bromo-2-methoxyphenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up to remove the base and inorganic byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 4-Bromo-2-methoxyphenylboronic acid.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood. May cause respiratory irritation.[3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[3] In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
References
- Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide. Benchchem. Accessed January 1, 2026.
- 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid Safety Data Sheet. Apollo Scientific. Accessed January 1, 2026.
- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Accessed January 1, 2026.
- Supplementary Information - Beilstein Journals. Beilstein Journals. Accessed January 1, 2026.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid. MedchemExpress. Accessed January 1, 2026.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with Fmoc-Protected Arylphenylalanines. Benchchem. Accessed January 1, 2026.
- Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. Benchchem. Accessed January 1, 2026.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Royal Society of Chemistry. Accessed January 1, 2026.
- (4-Methoxyphenyl)boronic acid. PubChem. Accessed January 1, 2026.
- (4-Bromophenyl)boronic acid. PubChem. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid. SpectraBase. Accessed January 1, 2026.
- 5-Bromo-2-methoxyphenylboronic acid Safety Data Sheet. Angene Chemical. Accessed January 1, 2026.
- pKa measurement.
- 4-Fluoro-2-methoxyphenylboronic acid, 97% Safety Data Sheet. Fisher Scientific. Accessed January 1, 2026.
- 4-Bromo-2-methoxyphenylboronic acid CAS NO.889849-21-2. GuideChem. Accessed January 1, 2026.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Accessed January 1, 2026.
- 2-Methoxyphenylboronic acid Safety Data Sheet. Fisher Scientific. Accessed January 1, 2026.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Accessed January 1, 2026.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 1, 2026.
- 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum. ChemicalBook. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. iChemical. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid | 5720-07-0. ChemicalBook. Accessed January 1, 2026.
- Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
- Development of Methods for the Determination of pKa Values. PMC - NIH. Accessed January 1, 2026.
- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid ≥95.0%. Sigma-Aldrich. Accessed January 1, 2026.
- 4'-Bromo-4-methoxychalcone. PubChem. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid, 97%. Thermo Scientific Chemicals. Accessed January 1, 2026.
- 4-Methoxyphenylboronic acid ≥95.0%. Sigma-Aldrich. Accessed January 1, 2026.
